![molecular formula C9H12INO2 B075279 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide CAS No. 1199-65-1](/img/structure/B75279.png)
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Overview
Description
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a heterocyclic compound with the empirical formula C9H12INO2 . It is a versatile quaternary ammonium salt with broad applications in scientific research .
Molecular Structure Analysis
The molecular weight of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is 293.10 . The compound contains a pyridinium ring, which is a six-membered ring with one nitrogen atom, and a methoxycarbonyl group attached to the 4-position of the ring .Physical And Chemical Properties Analysis
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a solid at 20°C and should be stored under inert gas . It has a melting point of 109.0 to 113.0 °C . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications
Compound Synthesis
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a versatile quaternary ammonium salt with broad applications in scientific research . It has proven valuable as a reagent in organic synthesis, facilitating the production of amines and esters .
Biochemical and Physiological Effects
This compound has been examined for its ability to inhibit the growth of specific bacteria and fungi . The precise mechanism of action is still under investigation. However, it is theorized that it interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations .
Utilization in Lab Experiments
In lab experiments, 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide has served as a tool for investigating the impacts of various compounds on biological systems .
Micropolarity Determinations
This compound was employed as a probe for micropolarity determinations . Micropolarity is a measure of the polarity within a microscopic region of a material.
Preparation of Other Compounds
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide was also used in the preparation of 1-ethyl-4-(methoxycarbonyl)pyridinium tetrakis (4-phenoxyphenyl)borate .
Catalyst in Polymer Synthesis
Additionally, 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide has shown effectiveness as a catalyst in polymer synthesis .
Safety And Hazards
Future Directions
The scientific applications of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide encompass diverse areas, including compound synthesis, exploration of biochemical and physiological effects, and utilization in lab experiments . It has proven valuable as a reagent in organic synthesis, facilitating the production of amines and esters . Additionally, it has shown effectiveness as a catalyst in polymer synthesis . In the future, more research could be conducted to explore its potential applications in various fields.
properties
IUPAC Name |
methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEAJXXGUZQCPN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C(=O)OC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883666 | |
Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide | |
CAS RN |
1199-65-1 | |
Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyridinium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in scientific research?
A1: 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide is primarily employed as a solvatochromic probe to determine the micropolarity of various systems. [, , ] This compound exhibits a distinct charge-transfer band in the UV-Visible spectrum, which shifts depending on the polarity of the surrounding environment. By measuring the transition energy of this band, researchers can quantify the polarity of solutions, micelles, and other microenvironments. []
Q2: Can you provide an example of how 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide is used to study micelles?
A2: In a study investigating the formation of reverse micelles in supercritical carbon dioxide, researchers utilized 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide to determine the polarity of the micelle's aqueous core. [] By dissolving the probe in the micellar solution and observing the shift in its charge-transfer band, they could deduce information about the microenvironment within the micelles.
Q3: How does the structure of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide relate to its application as a solvatochromic probe?
A3: While specific structure-activity relationship studies on this compound are limited within the provided research, its solvatochromic properties are attributed to the presence of the pyridinium ring and its ability to undergo charge-transfer transitions. [] The sensitivity of these transitions to solvent polarity makes it a suitable probe for characterizing microenvironments.
Q4: Are there any limitations to using 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide as a polarity probe?
A4: Yes, one study highlights the limitations of using certain solvatochromic probes, including 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide, for assessing hydrogen bond donor (HBD) properties of solvents. [] The research indicates that relying solely on this probe for HBD determination may not provide a comprehensive understanding of solvent properties and should be interpreted cautiously.
Q5: What other research areas involve the use of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide?
A5: Beyond its role as a solvatochromic probe, 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide has been investigated using semi-empirical molecular orbital calculations and UV-Visible spectroscopy to understand its charge-transfer complex formation. [] This research delves into the electronic structure and interactions of the compound, contributing to a broader understanding of its chemical behavior.
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